REACTION_CXSMILES
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[CH2:1]([C:4]1[C:5]([OH:13])=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)[CH:2]=[CH2:3].C(N(CC)CC)C.[C:21](Cl)(=[O:23])[CH3:22]>C1COCC1>[CH2:1]([C:4]1[C:5]([O:13][C:21](=[O:23])[CH3:22])=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)[CH:2]=[CH2:3]
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Name
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|
Quantity
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6.35 g
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Type
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reactant
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Smiles
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C(C=C)C=1C(=CC=C2C=NNC12)O
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Name
|
|
Quantity
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7.6 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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2.63 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
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0.26 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Name
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|
Quantity
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0.26 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred for 5 minutes at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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STIRRING
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Details
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The mixture was stirred at 0° C. for 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
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was added
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Type
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STIRRING
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Details
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stirring
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Type
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WAIT
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Details
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continued for 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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The reaction was quenched with triethyl amine (1 mL) and saturated aqueous sodium bicarbonate (100 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated to an oil (9.27 g) which
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Type
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CUSTOM
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Details
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was purified by chromatography (silica, 10% to 50% EtOAc/hexane)
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Type
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CUSTOM
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Details
|
to give a white solid, (3.50 g, 44%)
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Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
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C(C=C)C=1C(=CC=C2C=NNC12)OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |